Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is a synthetic compound that belongs to the class of dipeptides Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Introduction of Iodophenyl Group: The iodophenyl group is introduced through a substitution reaction using an appropriate iodinating agent.
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The process includes optimization of reaction conditions, purification steps such as high-performance liquid chromatography (HPLC), and quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding a phenylalanine derivative.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Iodophenol derivatives.
Reduction: Phenylalanine derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential role in modulating biological processes and as a probe for studying protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to target proteins or enzymes, leading to modulation of their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
- Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide
- Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific stereochemistry and the presence of the iodophenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
824406-64-6 |
---|---|
Molecular Formula |
C21H25IN4O3 |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-N-[(2-iodophenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H25IN4O3/c1-14(25-19(27)12-23)20(28)26-18(11-15-7-3-2-4-8-15)21(29)24-13-16-9-5-6-10-17(16)22/h2-10,14,18H,11-13,23H2,1H3,(H,24,29)(H,25,27)(H,26,28)/t14-,18-/m1/s1 |
InChI Key |
FRKBVQFHYZJUOQ-RDTXWAMCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.